molecular formula C9H18N2O2S B13176297 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

Cat. No.: B13176297
M. Wt: 218.32 g/mol
InChI Key: IJJHLWOGTZMHTJ-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-2,6-diazaspiro[35]nonane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a sulfonyl chloride with a diazaspiro compound in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone®, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane is unique due to its specific combination of the spirocyclic structure and the ethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-ethylsulfonyl-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-7-9(8-11)4-3-5-10-6-9/h10H,2-8H2,1H3

InChI Key

IJJHLWOGTZMHTJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

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